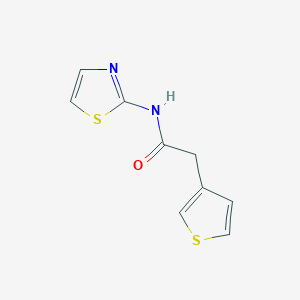
2-Thiouracil-6-propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiouracil-6-propanoic acid is a derivative of uracil, a pyrimidine base found in RNA. This compound is characterized by the presence of a thiocarbonyl group at the 2-position and a propanoic acid group at the 6-position. It is known for its significant biological and chemical properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Another method involves the cyclization of ethyl 2-alkyl-3,3-bis(methylsulfanyl)acrylates, followed by transformation into the desired thiouracil derivative .
Industrial Production Methods: Industrial production of 2-Thiouracil-6-propanoic acid may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Thiouracil-6-propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiocarbonyl group can yield thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiouracil derivatives.
Aplicaciones Científicas De Investigación
2-Thiouracil-6-propanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism of action of 2-Thiouracil-6-propanoic acid involves the inhibition of thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. By blocking this enzyme, the compound reduces the production of thyroxine (T4) and triiodothyronine (T3), leading to decreased thyroid activity . This mechanism is similar to that of other thiouracil derivatives used in the treatment of hyperthyroidism .
Comparación Con Compuestos Similares
- 6-Methyl-2-thiouracil
- 6-Propyl-2-thiouracil
- 5-Methyl-2-thiouracil
- 5,6-Dimethyl-2-thiouracil
Comparison: 2-Thiouracil-6-propanoic acid is unique due to the presence of the propanoic acid group at the 6-position, which can influence its chemical reactivity and biological activity. Compared to other thiouracil derivatives, this compound may exhibit different pharmacokinetic properties and therapeutic potentials .
Propiedades
Número CAS |
43100-85-2 |
|---|---|
Fórmula molecular |
C7H8N2O3S |
Peso molecular |
200.22 g/mol |
Nombre IUPAC |
3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid |
InChI |
InChI=1S/C7H8N2O3S/c10-5-3-4(1-2-6(11)12)8-7(13)9-5/h3H,1-2H2,(H,11,12)(H2,8,9,10,13) |
Clave InChI |
SRJXSPFYMFJLMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=S)NC1=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[N-Boc-D-alaninyl]-D-alanine](/img/structure/B13405698.png)
![(2R,3S)-3,5,7-trihydroxy-2-[(2R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13405702.png)
![(alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol](/img/structure/B13405704.png)


![4-Oxo-5-[2-(phenylmethylene)butylidene]-2-thioxo-3-thiazolidineacetic Acid](/img/structure/B13405724.png)








